Aka231
Description
Structure
2D Structure
Properties
CAS No. |
75888-73-2 |
|---|---|
Molecular Formula |
C20H2Br4Cl4K2O5 |
Molecular Weight |
861.8 g/mol |
IUPAC Name |
dipotassium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H4Br4Cl4O5.2K/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 |
InChI Key |
MQWPIYMKAKYEEQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)[O-])Br.[K+].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AKA231; AKA-231; AKA 231 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Fluorescent Pink Chromophores and Materials
De Novo Design and Rational Synthesis of Novel Pink Fluorophores
The rational design and synthesis of new fluorophores offer the potential to precisely control their photophysical properties, leading to chromophores with optimized brightness, stability, and specific emission wavelengths. This subsection explores the synthetic routes to novel classes of pink-emitting fluorophores based on quinoxaline, benzothiazole, and pyronin scaffolds.
Synthetic Routes to Quinoxaline-Derived Pink Fluorophores
Quinoxaline derivatives, known for their versatile fluorescence properties, have traditionally been associated with blue and green light emission. However, recent research has demonstrated that strategic molecular design can extend their emission into the pink region of the spectrum. A notable example is the synthesis of 6-chloro-2,3-di(pyridin-2-yl)quinoxaline (2-CPQ), a novel pink fluorophore.
The synthesis of 2-CPQ is achieved through a straightforward and efficient iodine-catalyzed method that facilitates both oxidation and cyclization. researchgate.netnih.gov This one-pot reaction involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound at room temperature. researchgate.net The use of pyridine-2-carbaldehyde as a precursor in this synthesis is a key step. researchgate.netnih.gov This synthetic route is notable for its simplicity and speed, yielding the desired pink fluorophore in approximately 30 minutes in an acetonitrile medium. researchgate.netnih.gov
The resulting 2-CPQ compound exhibits unique photophysical properties. In dimethylformamide (DMF), it displays three absorption peaks at 451, 518, and 556 nm. nih.gov Its fluorescence emission maxima are observed at 607 and 653 nm, which corresponds to a pink emission, with a fluorescence quantum yield (ΦF) of 0.21. researchgate.netnih.gov This successful synthesis demonstrates that the strategic incorporation of pyridine moieties onto the quinoxaline core can effectively shift the emission profile to longer wavelengths, opening up new avenues for the development of quinoxaline-based pink fluorophores.
| Compound | Synthesis Method | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (ΦF) | Solvent |
| 6-chloro-2,3-di(pyridin-2-yl)quinoxaline (2-CPQ) | Iodine-catalyzed oxidation and cyclization | 451, 518, 556 | 607, 653 | 0.21 | DMF |
Exploration of Benzothiazole-Based Fluorophores for Pink Emission
Benzothiazole derivatives are a well-established class of fluorophores with applications ranging from chemical sensing to bioimaging. researchgate.net Their inherent photophysical properties, such as large Stokes shifts and high quantum yields, make them attractive candidates for the development of new dyes. researchgate.net While not always explicitly labeled "pink," the synthesis of benzothiazole-based probes with emission maxima in the orange to red region of the spectrum (around 600 nm) demonstrates their potential for achieving pink fluorescence.
One synthetic strategy involves the introduction of an aryl boric acid ester unit into a benzothiazole derivative. nih.gov For instance, the probe 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (BT-BO) was synthesized in a two-step reaction with a high yield. nih.gov This compound exhibits a well-resolved emission peak at 604 nm. nih.gov
Another approach focuses on the condensation of 2-aminobenzenethiol with various aldehydes. nih.gov This versatile reaction allows for the introduction of different substituents, which can be used to tune the electronic and, consequently, the photophysical properties of the resulting benzothiazole derivative. For example, coupling benzothiazole with spiropyrans has been shown to create probes with large Stokes shifts and ratiometric responses in the visible spectrum. nih.gov By carefully selecting the aldehyde and any subsequent modifications, it is possible to engineer benzothiazole-based fluorophores that emit in the desired pink spectral window. The ease of structural modification of the benzothiazole core provides a robust platform for the rational design of novel pink-emitting materials. mdpi.com
Development of Pyronin and Silicon Analogues with Tailored Spectral Properties
Pyronin dyes, which are structurally similar to rhodamines, are a class of xanthene-based fluorophores. nih.gov While classic pyronins like Pyronin Y and Pyronin B have relatively low quantum yields in aqueous solutions, synthetic modifications can enhance their brightness and shift their emission to longer wavelengths. nih.gov A key strategy for achieving red-shifted emission, including pink, is the replacement of the oxygen atom in the xanthene core with a silicon atom, leading to Si-pyronins. mdpi.com
The synthesis of these silicon analogues often involves a multi-step process. A general strategy for preparing Si-rhodamines, which can be adapted for Si-pyronins, starts from readily synthesized bis(2-bromophenyl)silane intermediates. nih.gov These intermediates undergo a metal/bromide exchange to form bis-aryllithium or bis(aryl Grignard) reagents, which can then react with appropriate electrophiles to construct the Si-xanthene core. nih.gov
Furthermore, the introduction of bulky tertiary aniline groups, such as N-methylindoline and julolidine, into unsymmetrical pyronin derivatives has been shown to be beneficial. chemrxiv.org This structural alteration not only lowers the electrophilicity of the meso-position but also pushes the fluorescence properties into the far-red spectral region, which is conducive to achieving pink emission. chemrxiv.org These synthetic approaches allow for the fine-tuning of the spectral properties of pyronin and its silicon analogues, providing a pathway to novel and efficient pink fluorophores.
Derivatization and Structural Modification Strategies for Tunable Pink Fluorescence
In addition to the de novo design of new fluorophores, the derivatization and structural modification of existing dye scaffolds present a powerful strategy for tuning their emission properties. This subsection focuses on the chemical modifications of well-known dye families, such as xanthenes and diketopyrrolopyrroles, to achieve red-shifted emission profiles that result in fluorescent pink output.
Modifications of Xanthene and Fluorescein (B123965) Derivatives for Red-Shifted Emission (e.g., Eosin, Rhodamines)
Xanthene dyes, including fluorescein and rhodamines, are among the most widely used fluorophores due to their excellent photophysical properties, such as high absorption coefficients and fluorescence quantum yields. nih.gov Strategic modifications to their core structure can lead to a bathochromic (red) shift in their absorption and emission spectra, moving their fluorescence from the green-yellow region towards pink and red.
One common modification is the replacement of the oxygen atom at the 10' position of the xanthene core with other heteroatoms like silicon. mdpi.com This substitution is known to induce a significant red shift in the emission profile. researchgate.net For example, replacing the oxygen in a rhodamine dye with a dimethylsilicon moiety can shift the emission to longer wavelengths. nih.gov
Another effective strategy is to alter the substituents on the 3' and 6' positions of the xanthene ring. Replacing the hydroxyl groups of fluorescein with amino groups to form rhodamines already results in a red-shift and pH-independent fluorescence. nih.gov Further modifications to these amino groups, such as alkylation, can fine-tune the emission wavelength. researchgate.net The introduction of electron-withdrawing groups, such as fluorine, on the pendant phenyl ring can also be used to modulate the spectral properties. nih.gov These chemical modifications provide a versatile toolkit for transforming common xanthene dyes into tailored pink-emitting fluorophores.
Engineering Diketopyrrolopyrrole (DPP) Core Structures for Fluorescent Pink Output
Diketopyrrolopyrrole (DPP) based dyes are known for their high photostability and strong fluorescence, making them excellent candidates for the development of novel emitters. wikipedia.org The DPP core itself is highly electron-deficient, and its photophysical properties can be readily tuned through chemical modifications at various positions on the molecule. mdpi.com
One key strategy for engineering the DPP core for pink fluorescence is through side-chain engineering. mdpi.com By attaching different electron-donating or electron-withdrawing groups to the lactam nitrogen atoms or at the 3 and 6 positions of the DPP core, the intramolecular charge transfer (ICT) character of the molecule can be modulated, which in turn affects the emission wavelength. mdpi.com For example, introducing electron-donating groups like thiophene can increase the emission wavelength. wikipedia.org
Preparative Techniques for Fluorescent Pink Nanomaterials and Composites
Synthesis of Fluorescent Pink-Emitting Copper Nanoparticles
A straightforward and cost-effective method for producing copper nanoparticles (CuNPs) with a strong pink fluorescence has been developed using a sonochemical-assisted chemical reduction process. researchgate.net This aqueous-based synthesis yields water-soluble CuNPs, which is advantageous for various applications. researchgate.netnih.gov The procedure involves using 2-mercaptobenzothiazole (B37678) (MBT) as a protecting agent and polyvinylpyrrolidone (B124986) (PVP) as a stabilizing agent. researchgate.net
The resulting nanoparticles are spherical, with an average diameter of 10-15 nm. researchgate.net Critically, these MBT-PVP CuNPs exhibit a distinct and strong fluorescent pink emission, with a characteristic peak at 580 nm when excited by ultraviolet light at 334 nm. researchgate.net This synthesis provides a reliable route to pink-emitting metallic nanoparticles without the need for complex instrumentation or harsh reaction conditions.
Table 2: Synthesis and Properties of Pink-Emitting Copper Nanoparticles Data based on sonochemical-assisted chemical reduction method. researchgate.net
| Parameter | Description |
| Synthesis Method | Chemical reduction with sonochemical assistance |
| Protecting Agent | 2-mercaptobenzothiazole (MBT) |
| Stabilizing Agent | Polyvinylpyrrolidone (PVP) |
| Average Diameter | 10-15 nm |
| Excitation Wavelength | 334 nm |
| Emission Maximum | 580 nm (Strong Pink) |
One-Pot Synthesis Approaches for Hollow Hybrid Nanoparticles Exhibiting Pink Fluorescence
One-pot synthesis provides an efficient route for creating complex nanostructures like hollow hybrid nanoparticles with specific fluorescent properties. Hollow silica (B1680970) nanoparticles (HSNs) are particularly promising as carriers, and their synthesis can be adapted to incorporate fluorescent dyes in a single procedure. nih.gov A modified reverse microemulsion method allows for the creation of HSNs that are co-doped with ions and a fluorescent dye, such as rhodamine B isothiocyanate (RITC), a fluorophore known for its pink-magenta emission. nih.gov
This facile one-pot strategy enables the encapsulation of materials within the hollow core while simultaneously embedding the fluorophore within the silica matrix. nih.gov The integration of a dye like RITC during the nanoparticle formation ensures its stable incorporation and subsequent pink fluorescence. While the primary goal of some studies is to create platforms for therapy, the methodology is directly applicable to the production of hollow nanoparticles designed specifically for their pink fluorescent characteristics. nih.gov The use of a template, which is later removed, is a common strategy to create the hollow core structure.
Strategies for Integrating Fluorophores into Polymer Nanoparticle Architectures
Integrating fluorescent dyes into polymer nanoparticles to create bright, stable, and pink-emitting nanomaterials involves overcoming significant challenges, primarily aggregation-caused quenching (ACQ). nih.gov When dye molecules are loaded at high concentrations within a polymer matrix, they tend to aggregate, which often leads to a loss of fluorescence. nih.govnih.gov Several advanced strategies have been developed to counteract this effect.
One successful approach is the use of bulky, hydrophobic counterions. For instance, when encapsulating Rhodamine B (RB), a classic pink fluorophore, the use of a fluorinated tetraphenylborate counterion (F5TPB) promotes the formation of dense dye networks while preventing the specific type of dimerization that quenches fluorescence. nih.gov This allows for high dye loading and superior brightness.
Another powerful technique is Fluorescence Resonance Energy Transfer (FRET) within the nanoparticle. By co-loading multiple polymerizable dyes that are spectrally matched (a donor, an intermediate, and an acceptor), a FRET cascade can be established. A one-pot miniemulsion polymerization method incorporating three such dyes has been used to create nanoparticles that exhibit a variety of colors, including pink, under a single excitation wavelength. researchgate.net
Finally, the choice of polymerization technique is crucial. Emulsion, mini-emulsion, and micro-emulsion polymerization methods are commonly used to incorporate dye monomers or physically trap dyes within the growing polymer nanoparticles. nih.gov These methods allow for control over particle size and dye distribution, which are key to optimizing fluorescent output.
Table 3: Strategies to Overcome Aggregation-Caused Quenching (ACQ) in Dye-Loaded Nanoparticles Data sourced from reviews on fluorescent polymer nanoparticles and dye aggregation studies. nih.govnih.gov
| Strategy | Mechanism | Example Application |
| Bulky Hydrophobic Counterions | Prevents formation of non-fluorescent H-dimers by sterically hindering close planarto-plane stacking. | Rhodamine B with F5TPB counterion to maintain bright pink fluorescence. nih.gov |
| Aggregation Induced Emission (AIE) | Utilizes fluorophores that are non-emissive as single molecules but become highly fluorescent upon aggregation. | AIEgens encapsulated in a polymer matrix. nih.gov |
| Covalent Dye Modification | Attaching bulky side groups to the fluorophore structure to physically prevent aggregation. | Modifying standard dyes to improve their performance at high loading. nih.gov |
| FRET Cascade Systems | Energy from a donor dye is transferred through an intermediate to an acceptor dye, which then emits light. This separation can reduce self-quenching. | Multi-dye systems in a single nanoparticle to produce pink emission. researchgate.net |
Development of Fluorescent Pink Dyes for Integration into Organically Modified Sol-Gel Materials
Organically modified sol-gel materials, also known as ORMOSILs, provide a rigid and protective glass-like matrix for embedding fluorescent dyes, enhancing their stability. doaj.orgqucosa.de The development of fluorescent pink materials using this technology primarily involves the successful incorporation of xanthene dyes, such as Rhodamine B and Rhodamine 6G, which are known for their characteristic pinkish-red fluorescence. doaj.orgcuestionesdefisioterapia.comqucosa.de
The sol-gel process, which involves the hydrolysis and polycondensation of precursors like tetraethyl orthosilicate (TEOS), is conducted at or near room temperature. cuestionesdefisioterapia.com This mild condition is crucial as it prevents the thermal degradation of the organic dye molecules being incorporated. cuestionesdefisioterapia.com The dye is typically added to the initial sol solution before gelation, ensuring it becomes trapped within the resulting silica network. doaj.orgcuestionesdefisioterapia.com
Research has shown that the sol-gel matrix can significantly enhance the fluorescence effects compared to the dye in solution. doaj.orgqucosa.dequcosa.de The final emission color and intensity can be tuned by controlling the dye concentration and the post-synthesis annealing temperature of the sol-gel layer. mdpi.com For example, layers doped with Rhodamine 19 showed emission colors that shifted from reddish towards greenish upon annealing, demonstrating the tunability of the final optical properties. mdpi.com The silica network acts as a cage, isolating dye molecules and reducing non-radiative decay pathways, which helps preserve their inherent fluorescence. researchgate.net
Advanced Spectroscopic and Photophysical Characterization of Fluorescent Pink Emission
Fundamental Spectroscopic Techniques for Characterizing Fluorescent Pink Systems
The foundation of characterizing any fluorescent compound lies in understanding how it interacts with light, specifically its absorption and subsequent emission properties.
Detailed UV-Vis Absorption and Fluorescence Emission Spectroscopy Analyses
UV-Vis absorption and fluorescence emission spectroscopy are indispensable tools for the initial characterization of fluorescent molecules. Absorption spectroscopy reveals the wavelengths of light a molecule absorbs to reach an excited electronic state, while fluorescence spectroscopy maps the spectrum of light emitted as the molecule relaxes back to its ground state. These techniques are complementary and provide fundamental data on the molecule's electronic transitions. evidentscientific.comsharebiology.com The process involves exciting a sample at a specific wavelength and measuring the light it emits. glenresearch.com
A key characteristic of a fluorophore is its excitation and emission maxima (λex and λem), which correspond to the peaks of the absorption and emission spectra, respectively. glenresearch.com These values are fundamental for identifying a compound and predicting its behavior in various applications. For instance, the fluorescent protein Pink Flamindo, when purified, exhibits a distinct excitation peak at 567 nm and an emission peak at 590 nm. researchgate.net Similarly, common fluorescent dyes known for their pink or rose-colored emission, such as TAMRA and Rhodamine B, have well-defined spectral peaks. The specific maxima can vary slightly depending on the molecular environment. researchgate.net
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Color | Source |
|---|---|---|---|---|
| Pink Flamindo | 567 nm | 590 nm | Pink | researchgate.net |
| TAMRA | 565 nm | 580 nm | Rose | omlc.org |
| Rhodamine B (in ethanol) | 543 nm | 565 nm | Pink/Red | mdpi.comfrontiersin.org |
| Hexachloro-Fluorescein | 535 nm | 556 nm | Pink | omlc.org |
The precise positions of excitation and emission maxima are not fixed; they can be influenced by the fluorophore's structure and its immediate environment. The analysis of these spectral shifts provides deeper insight into the photophysical properties of the molecule.
Stokes Shift: The difference in energy (or wavelength) between the excitation and emission maxima is known as the Stokes shift. oldcitypublishing.com This phenomenon arises because, following light absorption, the molecule loses some energy to its surroundings through non-radiative vibrational relaxation before emitting a photon. oldcitypublishing.com A larger Stokes shift is often desirable as it simplifies the separation of the emission signal from the excitation light. researchgate.net For Pink Flamindo, the Stokes shift is 23 nm (590 nm - 567 nm). researchgate.net Dyes like fluorescein (B123965) and rhodamine typically have Stokes shifts ranging from 13 to 36 nm. researchgate.net
Solvatochromism: Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectra—when dissolved in different solvents. This effect is driven by the differential solvation of the molecule's ground and excited states. rsc.orgfluorofinder.com Polar solvents can stabilize a polar excited state more than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. oldcitypublishing.com
The behavior of Rose Bengal, a xanthene dye that appears pink in solution, is a classic example of solvatochromism. Its absorption and emission maxima shift depending on the polarity and hydrogen-bonding capability of the solvent. Studies show a noticeable shift in spectral peaks when moving between protic solvents like water and methanol (B129727) and aprotic solvents like DMSO and acetone, reflecting the complex interactions between the dye molecule and its solvent cage. nih.gov
| Solvent | Absorption Maxima (ν̄a) cm-1 | Fluorescence Maxima (ν̄f) cm-1 | Stokes Shift (ν̄a - ν̄f) cm-1 |
|---|---|---|---|
| Water | 18315 | 17637 | 678 |
| Methanol | 17986 | 17452 | 534 |
| Ethanol | 17921 | 17513 | 408 |
| DMSO | 17668 | 17271 | 397 |
| Acetone | 17793 | 17452 | 341 |
Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics
While steady-state spectroscopy provides a time-averaged view, time-resolved fluorescence spectroscopy (TRFS) monitors the decay of fluorescence intensity over time, typically on a nanosecond timescale. rsc.orgucsd.edu This powerful technique provides direct information about the excited-state lifetime of a fluorophore and the dynamic processes that occur after excitation, such as energy transfer or quenching. arvojournals.orgnih.gov
The fluorescence lifetime (τ) is a measure of the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a molecule and is generally independent of concentration but can be affected by environmental factors like temperature and the presence of quenchers. Lifetimes are typically measured using techniques like Time-Correlated Single Photon Counting (TCSPC). rsc.org The resulting fluorescence decay is analyzed, often by fitting it to one or more exponential functions, to determine the lifetime components. arvojournals.org For complex systems, a multi-exponential decay indicates the presence of multiple fluorescent species or different conformations of the same species. arvojournals.org
Rhodamine B, a bright pink fluorescent dye, has been extensively studied. Its fluorescence lifetime is sensitive to the solvent environment, varying from approximately 1.5-1.7 ns in water to 2.7 ns in ethanol.
| Solvent | Concentration (M) | Lifetime (τ) in ns |
|---|---|---|
| Water | 10-3 | 1.49 ± 0.05 |
| Water | 10-4 | 1.72 ± 0.05 |
| Ethanol | 10-5 | 2.72 ± 0.06 |
| Methanol | 10-5 | 2.41 ± 0.07 |
Thermally Activated Delayed Fluorescence (TADF) is a photophysical phenomenon that enables molecules to harvest non-emissive triplet excitons for light emission. In conventional fluorescence, only singlet excitons (25% of the total) can emit light efficiently. TADF materials are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This small gap allows triplet excitons to be converted back into singlet excitons via a process called reverse intersystem crossing (RISC), which is activated by thermal energy. These newly formed singlet excitons then decay radiatively, producing "delayed" fluorescence that is identical in wavelength to the prompt fluorescence but occurs on a much longer timescale (microseconds to milliseconds). rsc.org
This mechanism allows TADF-based Organic Light-Emitting Diodes (OLEDs) to theoretically achieve 100% internal quantum efficiency without using expensive heavy metals found in phosphorescent emitters. researchgate.netrsc.org While much research has focused on blue and green TADF emitters, the design principles are being extended to create efficient red and pink emitters. oldcitypublishing.com The key is to engineer molecules, often with a donor-acceptor structure, where the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) minimizes the singlet-triplet energy gap. nih.gov For example, the multiple resonance (MR) TADF molecule FSBN has been developed to show a pure red emission at 621 nm, demonstrating the potential for creating high-efficiency emitters across the visible spectrum, including the pink and red regions. nih.gov
Vibrational Spectroscopy for Structural Elucidation of Chromophores (Raman, FTIR)
Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful tool for the non-destructive structural elucidation of the chromophores responsible for the characteristic color and fluorescence of pink dyes. These techniques probe the vibrational modes of molecules, providing a unique fingerprint that is highly sensitive to the molecular structure, bonding, and functional groups.
FTIR Spectroscopy is instrumental in identifying the functional groups present in fluorescent pink compounds. For instance, in the analysis of biochar modified with ferromagnetic materials for the adsorption of Rhodamine B, FTIR spectra revealed bands associated with the dye's adsorption. researchgate.net Key absorption peaks for compounds like Rhodamine B include Sn-O and Sn-O-Sn vibrations, which have been identified at 560 cm⁻¹ and 603 cm⁻¹, respectively, in studies involving SnO₂ nanoparticles. researchgate.net In studies of silica (B1680970) decorated with titania, characteristic peaks for C-H stretching vibrations were observed at 2854 cm⁻¹ and 2923 cm⁻¹, with another C-H related peak at 1474 cm⁻¹, indicating the presence of organic components from the dye or synthesis precursors. acs.org
Raman Spectroscopy offers complementary information and is particularly effective for analyzing the skeletal structure of aromatic compounds like the xanthene core of many fluorescent pink dyes. The Raman spectrum of Rhodamine B powder, for example, shows distinct peaks that can be assigned to specific vibrational modes. researchgate.netdergipark.org.tr Density functional theory (DFT) calculations have been used to assign these characteristic peaks to their corresponding vibrational modes, enhancing the accuracy of spectral interpretation. researchgate.netresearchgate.net For Rhodamine B, prominent Raman peaks are consistently observed and have been assigned as follows: the peak around 612 cm⁻¹ corresponds to C-C-C in-plane vibrations, the one at ~774 cm⁻¹ to C-H out-of-plane bending, a peak near 1189 cm⁻¹ to C-H in-plane bending, and peaks at approximately 1362 cm⁻¹, 1509 cm⁻¹, and 1650 cm⁻¹ are attributed to aromatic C-C stretching modes. dergipark.org.trrroij.com The systematic study of various Rhodamine molecules has shown that these vibrational fingerprints can be reliably calculated and compared to experimental data. researchgate.net
Table 1: Characteristic Raman Peaks for Rhodamine B
This table summarizes the principal Raman scattering peaks observed for Rhodamine B and their assigned molecular vibrations, providing a fingerprint for its identification.
| Raman Shift (cm⁻¹) | Assigned Vibrational Mode | Reference |
|---|---|---|
| ~612 | C-C-C in-plane vibration | dergipark.org.tr |
| ~774 | C-H out-of-plane bending | dergipark.org.tr |
| ~1183-1189 | C-H in-plane bending | dergipark.org.trrroij.com |
| ~1362-1369 | Aromatic C-C stretching (Xanthene ring) | dergipark.org.trrroij.com |
| ~1509 | Aromatic C-C stretching | dergipark.org.trrroij.com |
| ~1647-1650 | Aromatic C-C stretching | dergipark.org.trrroij.com |
The combination of FTIR and Raman spectroscopy is particularly powerful in cultural heritage science for identifying pigments on historical artifacts. rsc.orgdesy.de While Raman can be hindered by strong fluorescence from the sample, the complementary elemental data from techniques like XRF can guide the analysis and confirm the molecular identity of the pigments. desy.de
Quantitative Assessment of Photophysical Parameters
Methodologies for Determining Fluorescence Quantum Yields (ΦF)
The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. atto-tec.comresearchgate.net A high quantum yield is a key determinant of a fluorophore's brightness, making its accurate measurement essential. atto-tec.com
There are two primary approaches for determining ΦF: absolute and relative methods.
Absolute Methods directly measure the quantum yield without reference to a standard. Techniques include:
Integrating Sphere Method: This is the most common absolute method. The sample is placed inside a highly reflective integrating sphere, which collects all emitted light, regardless of direction or spatial distribution. By comparing the signal with the excitation source directly and with the sample in the sphere, the absolute quantum yield can be calculated. hitachi-hightech.comkobv.de
Calorimetric Methods: These techniques, such as thermal lensing, indirectly determine the quantum yield by measuring the amount of absorbed energy that is converted into heat rather than light. atto-tec.comresearchgate.net While accurate, they require complex experimental setups. atto-tec.comkobv.de
Relative Methods are more common due to their simplicity and accessibility, as they can be performed using a standard fluorescence spectrometer. atto-tec.comkobv.de This approach, often called the comparative method, involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield (ΦF,ST). uci.edu
The quantum yield of the unknown sample (ΦF,X) is calculated using the following equation:
ΦF,X = ΦF,ST * (GradX / GradST) * (ηX² / ηST²)
Where:
Grad is the gradient obtained from a plot of the integrated fluorescence intensity versus absorbance for the sample (X) and standard (ST). uci.eduiss.com
η is the refractive index of the solvent used for the sample (X) and standard (ST). uci.edu
To ensure accuracy in the relative method, several conditions must be met:
Standard Selection: The standard should have absorption and emission spectra that overlap significantly with the sample. iss.com Rhodamine 6G and Rhodamine 101 are common standards for the visible region. atto-tec.comacs.org
Low Absorbance: To avoid inner filter effects and self-absorption, all measurements should be performed on optically dilute solutions, with absorbance values typically below 0.1 in a standard 10 mm cuvette. uci.eduiss.com
Identical Conditions: The fluorescence spectra of both the sample and the standard must be recorded under identical instrumental parameters, including excitation wavelength, slit widths, and detector settings. atto-tec.com
Table 3: Common Quantum Yield Standards
This table lists commonly used fluorescent standards with their known quantum yield values in specific solvents, which are essential for the relative determination of quantum yields for compounds like fluorescent pinks.
| Standard Compound | Solvent | Quantum Yield (ΦF) | Reference |
|---|---|---|---|
| Rhodamine 6G | Ethanol | 0.95 | acs.org |
| Rhodamine 101 | Ethanol | 1.0 | acs.org |
| Fluorescein | 0.1 M NaOH | 0.95 | uci.edu |
| Quinine Sulfate | 0.5 M H₂SO₄ | 0.54 | kobv.de |
Elucidation of Excimer and Aggregate Emission Phenomena in Fluorescent Pink Systems
In fluorescent pink systems, particularly those involving xanthene dyes like rhodamines, molecules can interact to form dimers, trimers, or larger aggregates, especially at high concentrations or when adsorbed onto surfaces. nih.govnsf.govarxiv.org These intermolecular species exhibit distinct photophysical properties compared to the monomeric form, leading to significant changes in the absorption and emission spectra.
Aggregation refers to the formation of ground-state dimers or higher-order oligomers. arxiv.org These aggregates can be broadly classified based on the orientation of the transition dipoles of the constituent monomers:
H-aggregates: Characterized by a parallel, face-to-face arrangement of molecules. This leads to a blue-shift (hypsochromic shift) in the absorption spectrum relative to the monomer. nsf.gov H-aggregates are often associated with fluorescence quenching.
J-aggregates: Involve a head-to-tail arrangement of molecules. This results in a red-shifted (bathochromic shift) and often narrowed absorption band. nsf.gov J-aggregates can be fluorescent, sometimes with very high quantum efficiency. rsc.org
Excimer emission originates from an excited-state dimer, which is formed when an excited monomer associates with a ground-state monomer. arxiv.orgrsc.org An excimer is only stable in the excited state and dissociates upon returning to the ground state. This results in a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. rsc.org Time-resolved spectroscopy is a key technique to identify excimer formation, as the excimer emission typically rises on a timescale corresponding to the decay of the monomer emission. rsc.org
The distinction between aggregates (ground-state species) and excimers (excited-state species) is crucial. While both can lead to red-shifted emission, their formation mechanisms and the resulting spectral features differ. In some systems, both phenomena can coexist, with monomer excitons transferring energy to both excimer-forming sites and pre-formed aggregate states. rsc.orgrsc.org
Table 4: Effects of Aggregation on Rhodamine B Fluorescence
This table describes the observed effects of molecular aggregation on the spectral properties of Rhodamine B in various solvents, highlighting the shift from monomer-dominated to dimer-dominated emission.
| Phenomenon | Observation | Controlling Factors | Reference |
|---|---|---|---|
| Dimer Formation | Simultaneous monomer and dimer fluorescence emission observed. | Dye concentration, solvent type (water, ethanol, propanol). | researchgate.net |
| Critical Concentration | Concentration at which monomer and dimer fluorescence intensities are equal. This value is solvent-dependent. | Solvent polarity and viscosity. | researchgate.net |
| Fluorescence Quenching | Increased aggregation leads to a decrease in overall fluorescence quantum yield. | High dye concentrations. | nih.gov |
Studies on Photostability and Mechanisms of Photobleaching
Photostability refers to a fluorophore's ability to resist irreversible photochemical destruction, or photobleaching , upon exposure to excitation light. addgene.orgfpbase.org High photostability is critical for applications requiring long or intense illumination, such as fluorescence microscopy and single-molecule tracking. Fluorescent pink dyes, like other fluorophores, can undergo thousands to tens of thousands of excitation-emission cycles before being destroyed. uci.edu
The mechanisms of photobleaching are complex and often involve the highly reactive triplet state. Intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), through interactions with molecular oxygen. researchgate.net These highly reactive species can then attack and irreversibly destroy the dye molecule. researchgate.net
Another significant degradation pathway, particularly for rhodamine dyes containing N-alkyl groups, is photocatalytic N-dealkylation . This process involves the stepwise removal of alkyl groups from the dye's amino substituents. acs.org This degradation is particularly prevalent when the dyes are adsorbed on photocatalytically active surfaces like titanium dioxide (TiO₂). acs.org The process leads to the formation of a series of degradation products with blue-shifted absorption and emission spectra, eventually breaking down the chromophore. proquest.com
Factors influencing photostability include:
Excitation Intensity: Higher light intensity increases the rate of excitation and thus the probability of photobleaching. addgene.org
Excitation Wavelength: Exciting a fluorophore off its peak absorption wavelength can sometimes reduce the rate of photobleaching. addgene.org
Chemical Environment: The solvent, pH, and presence of oxidizing or reducing agents can significantly affect a dye's photostability. The addition of photostabilizing agents or oxygen scavengers to the buffer can dramatically increase the durability of organic fluorophores. nih.gov
Molecular Structure: The intrinsic chemical structure of the fluorophore is a primary determinant of its photostability. For example, dyes in the Alexa Fluor family are generally more photostable than traditional dyes like fluorescein isothiocyanate (FITC). nih.gov
The photodegradation of dyes like Rhodamine B can be tracked by monitoring the decrease in its main absorbance peak over time under UV or visible light irradiation. mdpi.comrsc.org Kinetic studies often show that the degradation follows first-order kinetics. rsc.orgnih.gov
Analysis of Emission Intensity Modulations (Enhancement and Quenching)
The fluorescence emission intensity of pink dyes can be dynamically modulated—either enhanced or quenched—by a variety of internal and external factors. Understanding these modulations is key to developing applications such as fluorescent sensors and switches.
Fluorescence Quenching refers to any process that decreases the fluorescence intensity of a given substance. Mechanisms include:
Self-Quenching (or Concentration Quenching): At high concentrations, excited fluorophores can be deactivated upon collision with a ground-state molecule of the same type. This is a major factor in the decrease in quantum yield observed in concentrated dye solutions and is closely related to aggregate formation. nsf.gov
Energy Transfer: Fluorescence resonance energy transfer (FRET) can occur between a donor fluorophore and an acceptor molecule (which can be another fluorophore or a non-fluorescent quencher). In studies of rhodamine dyes on surfaces, concentration-dependent quenching was consistent with a resonance energy transfer mechanism. nsf.gov
Electron Transfer: Photoinduced electron transfer (PET) is another powerful quenching mechanism. For rhodamine dyes adsorbed on semiconductor surfaces like TiO₂, the excited dye can inject an electron into the semiconductor's conduction band, a process that quenches the dye's fluorescence. nsf.govacs.org
Fluorescence Enhancement involves processes that lead to an increase in emission intensity. A common strategy for achieving this is through the restriction of intramolecular motion . Many fluorescent molecules have rotatable bonds, and rotation around these bonds in the excited state provides a non-radiative decay pathway, thus lowering the fluorescence quantum yield. By restricting this motion, for example, by increasing the viscosity of the solvent or by encapsulating the dye within a rigid matrix like a metal-organic framework (MOF), this non-radiative pathway is inhibited, leading to a significant enhancement of fluorescence intensity. acs.org This principle is fundamental to the design of aggregation-induced emission (AIE) fluorophores and many fluorescent probes that "turn on" upon binding to a target.
Modulation can also be achieved by coupling a fluorophore to a photochromic switch, creating a system where the fluorescence can be reversibly turned on and off by different wavelengths of light. researchgate.net Furthermore, the emission can be modulated by external electric fields or by changing the polarization of the excitation light. worldscientific.comnih.gov
Table of Compounds
| Compound Name |
|---|
| Alexa Fluor 568 |
| Azurite |
| Fluorescein |
| Fluorescein isothiocyanate (FITC) |
| Lead White |
| Lead-Stannate |
| Malachite |
| Quinine Sulfate |
| Rhodamine 101 |
| Rhodamine 6G |
| Rhodamine B |
| Titanium dioxide (TiO₂) |
| Titanium White |
| Verdigris |
| Vermilion |
Advanced Optical Imaging and Detection Methodologies
The characterization of fluorescent pink compounds, a class of materials valued for their vibrant emissive properties, leverages sophisticated optical techniques. These methods allow for non-invasive analysis, providing insights into the chemical composition and physical distribution of these pigments in various matrices. Advanced imaging and detection are particularly crucial in fields such as material science, art conservation, and analytical chemistry, where understanding the nature of a chromophore without altering the sample is paramount.
Application of Multispectral Imaging for Pigment Analysis
Multispectral imaging (MSI) is a non-destructive analytical technique that has proven invaluable for the identification and mapping of pigments, including fluorescent pink varieties. core.ac.ukresearchgate.net This method involves capturing images of a subject at multiple discrete wavelengths across the electromagnetic spectrum, typically including ultraviolet (UV), visible (VIS), and infrared (IR) regions. colourlex.com By analyzing the spectral response at each pixel, it is possible to differentiate between materials that may appear identical to the naked eye. core.ac.uk
The primary advantage of MSI in pigment analysis is its ability to survey large areas rapidly and at a relatively low cost compared to hyperspectral imaging, providing valuable information for applications like art conservation. core.ac.uk While MSI has limited spectral resolution, which can complicate the precise identification of individual pigments, it is highly effective for creating pigment maps, localizing areas of interest, and detecting retouching on artworks. core.ac.ukmdpi.com The technique can be enhanced by combining it with other analytical methods, such as X-ray fluorescence (XRF), to provide more definitive pigment identification. researchgate.netmdpi.com
Research has demonstrated that a well-chosen set of spectral bands can yield classification maps with a value comparable to those produced by more complex hyperspectral systems. mdpi.com The process often involves illuminating the object and capturing reflected or emitted light through a series of filters or using specific LED illuminations to acquire data in the required spectral bands. colourlex.commdpi.com
Table 1: Common Imaging Methods in Multispectral Pigment Analysis This table illustrates various imaging modalities used in MSI to characterize pigments based on their spectral behavior.
| Imaging Method | Abbreviation | Description | Application in Pigment Analysis |
| Visible | VIS | Records the image in the visible portion of the spectrum (approx. 400-700 nm). | Provides a baseline color and appearance reference. |
| Infrared Reflectography | IRR | The painting is irradiated with IR radiation, and the reflected radiation is recorded. colourlex.com | Reveals underdrawings or initial sketches beneath the paint layers. colourlex.com |
| Infrared False Color | IRFC | A composite image created by combining a visible picture and an infrared picture. colourlex.com | Differentiates materials and identifies retouches based on their IR response. colourlex.com |
| UV-Reflected | UVR | The surface is illuminated with UV radiation, and the reflected UV is recorded. colourlex.com | Helps in identifying certain pigments and surface coatings that reflect UV light differently. |
| UV-Induced Visible Fluorescence | UVF | The surface is illuminated with UV radiation, and the resulting visible light emission (fluorescence) is recorded. colourlex.com | Identifies fluorescent materials, including certain pink pigments, varnishes, and binding media. colourlex.comsyronoptics.com |
Utilization of UV-Induced Visible Fluorescence for Material Characterization
Ultraviolet-induced visible fluorescence is a phenomenon where a material absorbs high-energy photons from a UV light source (typically 10-400 nm) and re-emits lower-energy photons in the visible spectrum. syronoptics.com This process is a powerful tool for material characterization because the specific wavelength and intensity of the emitted light are often characteristic of a particular substance. syronoptics.comnih.gov Many organic compounds, including a variety of fluorescent pink pigments, exhibit this property. acs.org
When applied to material analysis, UV-induced fluorescence can rapidly identify and differentiate fluorescent components. nih.gov In the context of art, for example, it can reveal the presence of specific pigments, such as some red lakes, and organic binding media like polymerized oil, which often fluoresce. nih.govresearchgate.net The technique is highly sensitive and non-invasive, making it ideal for the study of delicate or valuable objects. acs.org
The fluorescence emission is dependent on the molecular structure of the compound and its local environment. For instance, the fluorescence of a dye can change when it is adsorbed onto a surface, such as polystyrene microparticles. nih.gov The analysis of the emission spectrum, often captured using fluorescence spectroscopy or hyperspectral imaging, provides detailed information about the material's chemical identity. syronoptics.comsemanticscholar.org Different fluorescent pink compounds will have distinct excitation and emission spectra, allowing for their differentiation. For example, pink-emitting copper nanoparticles synthesized with 2-mercaptobenzothiazole (B37678) and polyvinylpyrrolidone (B124986) show a strong emission peak at 580 nm when excited at 334 nm. nih.gov Similarly, the fluorescent protein biosensor known as Pink Flamindo has an excitation peak at 567 nm and an emission peak at 590 nm. researchgate.net
Table 2: Spectroscopic Properties of Various Pink Fluorescent Materials This table presents the excitation and emission maxima for several compounds and materials known to exhibit pink or related fluorescence, demonstrating the unique spectral fingerprint of each.
| Compound/Material | Excitation Maximum (λex) | Emission/Absorbance Maximum (λem/λabs) | Source |
| Pink-Emitting Copper Nanoparticles | 334 nm | 580 nm (Emission) | nih.gov |
| Pink Flamindo (Protein Biosensor) | 567 nm | 590 nm (Emission) | researchgate.net |
| Phloxine B (Xanthene Dye) | ~538-540 nm (Absorbance) | Not Specified | mdpi.com |
| Purified Pink Pigment (from Couroupita guianensis) | Not Specified | 535 nm (Absorbance) | researchgate.net |
| Pink-Fluorescent Product (from Chitosan) | Not Specified | 555 nm (Absorbance) | researchgate.net |
| Hexachloro-Fluorescein | 535 nm | 556 nm (Emission) | |
| SIMA (HEX) (Fluorescein Derivative) | 538 nm | 551 nm (Emission) |
Theoretical and Computational Approaches to Fluorescent Pink Systems
Quantum Chemical Methods for Predicting Spectroscopic Properties
Quantum chemical calculations are fundamental to modern fluorophore design, offering a way to estimate key spectroscopic properties such as absorption and emission wavelengths, oscillator strengths (a measure of transition probability), and quantum yields. These predictions help screen vast libraries of potential compounds, identifying promising candidates for laboratory synthesis.
Time-Dependent Density Functional Theory (TD-DFT) has become the most widely used quantum chemical method for studying the excited states of medium to large molecules due to its favorable balance of computational cost and accuracy. rsc.org It is an extension of Density Functional Theory (DFT) that allows for the calculation of electronic transition energies, which correspond to the absorption and emission of light. rsc.orgaps.org
Researchers employ TD-DFT to predict the maximum absorption and emission wavelengths (λ_abs and λ_em) of fluorescent dyes. mdpi.comresearchgate.net The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. aps.orgresearchgate.net For instance, benchmark studies on various biochromophores and organic dyes have shown that hybrid functionals like B3LYP, PBE0, and CAM-B3LYP, as well as range-separated functionals, often provide reliable results for excitation energies, with typical accuracies in the range of 0.2 to 0.3 eV. nih.govmdpi.com However, standard functionals can struggle with certain types of excited states, particularly those with significant charge-transfer (CT) character, which are common in many fluorescent probes. rsc.orgncl.ac.uk In such cases, long-range corrected functionals are often necessary for accurate predictions. researchgate.net TD-DFT has been successfully used to investigate the fluorescence mechanisms of photoinduced electron transfer (PET) sensors, explaining how ion binding can switch fluorescence "on" or "off". nih.gov
Ab initio (from first principles) methods, such as Configuration Interaction Singles (CIS) and Coupled-Cluster (CC) theories, offer a higher level of theoretical rigor compared to DFT. arxiv.org These wavefunction-based methods can provide more accurate predictions, especially for systems where TD-DFT may fail. For example, the approximate second-order coupled-cluster (CC2) method is often used as a benchmark for TD-DFT calculations on biochromophores. nih.gov
Ab initio calculations have been used to evaluate the optimized geometries of fluorescent molecules like p-dimethylaminobenzaldehyde (DMABA) and its hydrogen-bonded complexes to understand how solvent interactions affect its dual fluorescence properties. nih.gov While computationally more demanding than TD-DFT, ab initio methods can yield more detailed insights into the electronic transitions and can be crucial for calibrating less expensive methods. arxiv.orguni-heidelberg.de For instance, studies comparing different computational methods for chlorophyll (B73375) a found that while semi-empirical methods were computationally cheapest, ab initio calculations, particularly TD-DFT with large basis sets, provided more complete and accurate features of the absorption spectra. arxiv.org
Multi-resonance (MR) materials are a class of fluorophores known for their narrow emission spectra and high color purity. researchgate.net A prominent application is in thermally activated delayed fluorescence (MR-TADF), which allows for highly efficient organic light-emitting diodes (OLEDs). acs.org Computational methods are essential for designing these materials and predicting their key excited-state properties.
A critical parameter for TADF is the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which must be very small to allow for efficient reverse intersystem crossing. acs.org Standard TD-DFT often fails to accurately predict the properties of MR-TADF emitters because of the importance of double excitations, which are not captured by the method. researchgate.net To overcome this, more advanced methods like Mixed-Reference Spin-Flip TD-DFT (MRSF-TD-DFT) have been employed. MRSF-TD-DFT has been shown to accurately predict ΔE_ST and other excited-state properties, providing a reliable framework for the in silico design of high-performing MR-TADF materials. researchgate.net Computational studies have explored how decorating a central MR-TADF core with different electron-donating groups can tune the emission energy and the nature of the excited state. acs.org
Molecular Dynamics Simulations for Mechanistic Insights (e.g., quenching mechanisms)
While quantum chemical methods excel at describing electronic properties, molecular dynamics (MD) simulations are used to model the physical motions and interactions of atoms and molecules over time. This approach is invaluable for understanding dynamic processes that affect fluorescence, such as quenching. Fluorescence quenching is the non-radiative de-excitation of a fluorophore, leading to a decrease in fluorescence intensity.
MD simulations have been combined with experimental data to provide detailed, atomic-level insights into quenching mechanisms. nih.gov For example, simulations of rhodamine dyes (like Rhodamine 6G) and the amino acid tryptophan, a known fluorescence quencher, have elucidated the specific geometries and distances required for efficient quenching. uni-heidelberg.denih.gov These studies revealed that quenching occurs when the dye and quencher are in close van der Waals contact (at a distance of about 5.5 Å). nih.gov The simulations can map the probability distribution of dye-quencher distances, explaining differences in quenching efficiency between different dyes. uni-heidelberg.de This approach is crucial for interpreting data from fluorescently labeled biomolecules, where quenching is often used to monitor conformational changes or binding events. uni-heidelberg.denih.gov
Computational Design Protocols for Novel Fluorescent Probes
The rational design of new fluorescent probes is increasingly guided by established computational protocols that streamline the discovery process. nih.gov These protocols integrate quantum chemistry and other computational tools to screen and optimize molecular structures before they are synthesized in the lab, saving significant time and resources. bham.ac.uk
A typical computational design workflow includes the following steps:
Scaffold Selection: A core molecular structure (scaffold), such as a rhodamine, BODIPY, or maleimide, is chosen as a starting point. nih.govbham.ac.ukacs.org
Virtual Library Generation: A library of candidate molecules is created by systematically modifying the scaffold with different functional groups.
Computational Screening: High-throughput screening is performed using quantum chemical methods, primarily TD-DFT, to predict the photophysical properties (e.g., λ_abs, λ_em, oscillator strength) of each molecule in the virtual library. bham.ac.uk
Candidate Selection: Molecules with the most promising predicted properties are selected for further, more detailed computational analysis or for direct chemical synthesis and experimental validation. bham.ac.uk
This approach has been successfully used to develop next-generation fluorophores with finely tuned photophysical profiles for specific applications. bham.ac.uk More recently, machine learning models are being integrated into these workflows to predict properties with even greater speed, complementing traditional quantum mechanical calculations. nih.govacs.orgresearchgate.net
Computational-Experimental Correlation of Structure-Photophysical Property Relationships
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. Establishing a strong correlation between computed and measured properties confirms the accuracy of the computational models and deepens the understanding of structure-property relationships. acs.org
Numerous studies have demonstrated excellent agreement between TD-DFT predictions and experimental spectroscopic data for fluorescent dyes. mdpi.comfrontiersin.org For example, a study on pH-responsive fluorescent probes successfully predicted fluorescence emission wavelengths with an average deviation of just 6.0% from experimental values using TD-DFT. mdpi.com In another case, a computational and experimental study of a fluorescent dye for detecting potassium ions showed that both semiempirical and DFT calculations could correctly explain how ion binding alters the fluorescence quantum yield by modulating the competition between radiative and non-radiative decay pathways. acs.org
The table below presents a comparison of experimental and computationally predicted absorption and emission wavelengths for several fluorescent dyes, illustrating the predictive power of modern theoretical methods.
| Dye/Probe | Computational Method | Predicted Property | Predicted Value (nm) | Experimental Value (nm) | Source |
| BIMC-Protonated | STEOM-DLPNO-CCSD | Emission Wavelength | 512.9 | ~510 | mdpi.com |
| BIMC | STEOM-DLPNO-CCSD | Emission Wavelength | 458.2 | ~455 | mdpi.com |
| ADBNA | TD-DFT | Emission Wavelength | - | 480 | acs.org |
| WSP-Fl4 | ATTRNN (Machine Learning) | Emission Wavelength | 549 | 550 | researchgate.net |
| Cys-Fl4 | ATTRNN (Machine Learning) | Emission Wavelength | 549 | 548 | researchgate.net |
| Thiazole Orange (TO) | TD-DFT (HFB functional) | Absorption Wavelength | 489 | 502 | mdpi.com |
This table showcases the correlation between values predicted by various computational methods and those measured experimentally. The strong agreement highlights the utility of computational chemistry in designing and understanding fluorescent systems.
Integration and Supramolecular Design of Fluorescent Pink Materials
Host-Guest Chemistry and Supramolecular Assembly Strategies
Host-guest chemistry provides a powerful toolkit for modulating the emission properties of fluorescent dyes. The encapsulation of a guest molecule (fluorophore) within a host macrocycle can significantly alter its electronic environment, leading to enhanced or modified fluorescence.
A notable strategy involves the use of twisted cucurbit[n]urils, such as twisted cucurbit researchgate.neturil (tQ researchgate.net), to create novel fluorescent materials. nih.gov Researchers have successfully constructed a supramolecular fluorescent system by combining the double-cavity tQ researchgate.net with the positively charged dye, Astrazon Pink FG (APFG). nih.govresearchgate.net This assembly occurs through non-covalent host-guest interactions. nih.gov The formation of the APFG@tQ researchgate.net complex is a spontaneous process driven primarily by enthalpy, as determined by isothermal titration calorimetry (ITC). nih.govresearchgate.net
The encapsulation of APFG within the tQ researchgate.net host induces a strong orange-red fluorescence. nih.govresearchgate.net This emission is attributed to an intramolecular charge transfer (ICT) effect facilitated by the host-guest interaction. nih.govresearchgate.net The resulting APFG@tQ researchgate.net probe has demonstrated excellent optical properties and low toxicity, making it suitable for applications such as multi-channel imaging of living cells. nih.gov The host-guest complex can also serve as a fluorescent probe for detecting non-fluorescent molecules, such as the fungicide flusilazole, through a fluorescence quenching mechanism. nih.gov
Crown ethers, as the pioneering generation of macrocyclic hosts, offer a versatile and straightforward platform for constructing fluorescent supramolecular polymers. nih.govresearcher.life These systems are built using non-covalent host-guest interactions, where the crown ether can act as the host for various guest molecules like secondary ammonium (B1175870) salts. nih.govfrontiersin.orgnih.gov The incorporation of fluorophores into these polymers endows them with unique properties, paving the way for the development of smart materials. nih.govresearcher.lifefrontiersin.org
The fabrication of these materials often involves designing and preparing fluorescent hosts or guests through the chemical modification of chromophores. frontiersin.orgnih.gov These components are then brought together via host-guest interactions, which can be supplemented by other non-covalent forces like π-π stacking. frontiersin.orgnih.gov A key feature of crown ether-based supramolecular polymers is their responsiveness to multiple stimuli, a direct consequence of the dynamic and reversible nature of the non-covalent bonds. nih.gov For instance, linear and cross-linked supramolecular polymers have been synthesized where host-guest interactions inhibit electron transfer, leading to enhanced fluorescence emission. acs.org The transition between a sol and a gel state in these polymers can be controlled by stimuli like temperature or the presence of specific ions (e.g., K+), which is accompanied by a change in fluorescence intensity. acs.org
Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly emissive in solution become highly luminescent upon aggregation. rsc.org This effect provides a powerful strategy for developing bright fluorescent materials. The integration of AIE-active molecules, or AIEgens, into supramolecular assemblies has garnered significant attention for applications in sensing and detection. nih.gov
The combination of AIE with supramolecular chemistry allows for the creation of luminescent materials with tunable emissions and well-ordered architectures. doaj.orgresearchgate.net The self-assembly process brings monomeric chromophores into close proximity, which can trigger the AIE effect, providing a method for the real-time, sensitive visualization of the assembly process itself. scilit.com These AIE-active supramolecular systems can be driven by various non-covalent forces, including host-guest interactions, hydrogen bonding, and metal coordination. doaj.orgresearchgate.net The resulting materials often display enhanced quantum yields and longer fluorescence lifetimes compared to the individual AIEgen in solution. nih.gov
Fabrication of Ultrasensitive Fluorescent Pink Supramolecular Assemblies
A primary goal in the design of fluorescent materials is to achieve high sensitivity for detection applications. Supramolecular chemistry offers effective strategies to fabricate ultrabright and ultrasensitive fluorescent nanoparticles and gels. nih.govrsc.org One approach involves using a self-assembling cyclic peptide-diblock copolymer conjugate as a supramolecular scaffold. nih.govsemanticscholar.org This scaffold forms cylindrical nanoparticles in water with a hydrophobic microdomain. nih.govsemanticscholar.org By co-assembling a fluorophore within this hydrophobic environment, aggregation-caused quenching (ACQ) and fluorescence quenching by water are effectively prevented. nih.govsemanticscholar.org This method allows for the creation of a series of "Supra-fluorophores" with exceptional brightness and photostability, applicable to a wide range of conventional dyes. nih.govsemanticscholar.org
Another strategy for creating ultrasensitive sensors is the development of fluorescent supramolecular gels. For example, a gel constructed from hydroxy-naphthaldehyde decorated with naphthalimide has been shown to exhibit excellent selectivity and ultrasensitive sensing for cyanide anions (CN⁻), with a detection limit as low as 1.82 × 10⁻¹⁰ M. rsc.org The sensing mechanism in this system relies on a combination of π–π stacking and anion–π interactions. rsc.org Similarly, host-guest systems based on twisted cucurbit researchgate.neturil and a dye like Thioflavin T can act as probes for fungicides, demonstrating detection limits in the nanomolar range. nih.gov
Design of Stimuli-Responsive Fluorescent Pink Systems through Supramolecular Interactions
Stimuli-responsive or "smart" materials can change their properties in response to external signals. Light is a particularly attractive stimulus due to the high degree of spatial and temporal control it offers.
Photoswitchable fluorescent probes are molecules that can be reversibly toggled between two distinct states, often a fluorescent "on" state and a non-fluorescent "off" state, using specific wavelengths of light. mdpi.commdpi.com This capability enables highly sensitive and selective detection and offers unparalleled control for applications in super-resolution microscopy and real-time imaging. mdpi.comnih.gov
The design of these probes often incorporates molecular photoswitches, such as azobenzene (B91143) or hemithioindigo derivatives, into the structure of a fluorophore. mdpi.comnih.gov Upon irradiation with light of a specific wavelength, the photoswitch undergoes a structural change (e.g., E/Z isomerization), which in turn modulates the fluorescence emission of the probe. nih.gov This process can be reversed by using a different wavelength of light or, in some cases, through thermal relaxation. nih.gov The rational design of these systems focuses on creating a large difference in activity or emission between the two states to ensure robust performance as a molecular tool. nih.gov This approach allows for non-invasive activation and precise control over the probe's active state, even at the subcellular level. researchgate.netmdpi.com
Table of Host-Guest Systems for Fluorescent Pink Emission
| Host Molecule | Guest Fluorophore | Resulting Emission | Key Interaction Mechanism |
| Twisted Cucurbit researchgate.neturil (tQ researchgate.net) | Astrazon Pink FG (APFG) | Strong Orange-Red Fluorescence | Host-Guest Encapsulation, Intramolecular Charge Transfer (ICT) nih.govresearchgate.net |
| Crown Ethers | Various Fluorophores | Enhanced/Modulated Fluorescence | Host-Guest Interaction, Inhibition of Electron Transfer nih.govacs.org |
Table of Components in Stimuli-Responsive Systems
| Component Class | Example Molecule | Stimulus | Response |
| Photoswitch | Azobenzene | UV/Visible Light | Reversible E/Z Isomerization, Fluorescence Modulation nih.gov |
| Photoswitch | Hemithioindigo | Light | Reversible Structural Change, Controls Target Binding mdpi.com |
| Supramolecular Polymer | Crown Ether-based Polymer | Temperature, K+ Ions | Sol-Gel Transition, Change in Fluorescence Intensity acs.org |
pH-Responsive Systems and Their Optical Changes
The integration of pH-responsive moieties into fluorescent pink materials, particularly those based on the rhodamine scaffold, has led to the development of sophisticated chemical sensors. These systems are designed to exhibit distinct changes in their optical properties, such as color and fluorescence intensity, in direct response to fluctuations in the surrounding pH. This responsiveness is primarily governed by proton-induced structural transformations within the fluorophore.
A predominant mechanism underlying the pH sensitivity of many rhodamine-based dyes is a structural equilibrium between a non-fluorescent, colorless spirolactone form and a fluorescent, colored open-ring quinoid form. digitellinc.comwikipedia.org Under basic or neutral conditions, the molecule typically exists in the closed spirolactone state, rendering it non-fluorescent. Upon acidification, protonation of the carboxylate group or other basic sites triggers the opening of the lactone ring. digitellinc.comnih.gov This structural change restores the extended π-conjugated system of the xanthene core, resulting in a dramatic increase in both visible absorption and fluorescence emission, a phenomenon often described as "off-on" switching. wikipedia.orgnih.gov
Another key mechanism employed in the design of fluorescent pH sensors is Photoinduced Electron Transfer (PET). acs.orgnih.gov In PET-based sensors, a fluorophore is chemically linked to a proton receptor (an ionophore). In the deprotonated state (higher pH), the receptor can donate an electron to the excited fluorophore, quenching its fluorescence through a non-radiative pathway. Protonation of the receptor (at lower pH) inhibits this electron transfer, thereby "turning on" the fluorescence. acs.orgnih.gov
Research Findings on Rhodamine-Based Systems
Research has extensively focused on modifying the basic rhodamine structure to fine-tune its pH sensitivity for specific applications. For instance, rhodamine amides, which are derivatives of rhodamine B, demonstrate a clear transition from a non-fluorescent, closed spirolactam structure in basic environments to a brightly fluorescent open form in acidic conditions. digitellinc.com The fluorescence of Rhodamine B itself has been utilized to monitor pH values within the specific range of 5.9 to 6.7. atamanchemicals.com
A series of fluorescent probes synthesized from rhodamine B was designed to exhibit unique "off-on" responses as a solution transitions from basic to acidic. nih.gov These probes largely rely on the spiro-cyclic quenching of a pyronin B fluorophore. nih.gov Notably, modifications to the rhodamine structure can shift the dynamic response range, with some probes being specifically engineered for high sensitivity within the "acidic window" (pH 4.5–6.0), which is relevant for the study of disease-related cellular events. nih.gov
Below is a data table summarizing the characteristics of these pH-responsive systems.
| Compound/System | pH Transition | Fluorescence Change | Activating Condition | Underlying Mechanism | Citation |
| Rhodamine B | 5.9 - 6.7 | Non-fluorescent to Fluorescent | Acidic | Spirolactone Ring Opening | digitellinc.comwikipedia.orgatamanchemicals.com |
| Rhodamine Amides | Basic to Acidic | "Off" to "On" | Acidic | Spirolactam Ring Opening | digitellinc.com |
| Rhodamine-Pyronin B Probes (1-3) | Basic to Acidic | "Off" to "On" | Acidic | Spiro-cyclic Quenching | nih.gov |
| Rhodamine-PET Probe (4) | Basic to Acidic | "Off" to "On" | Acidic | Photoinduced Electron Transfer (PET) | nih.gov |
Ratiometric Sensing with SNARF Dyes
For more quantitative and robust pH measurements, ratiometric fluorescent indicators have been developed. Unlike probes that simply turn "on" or "off," ratiometric indicators exhibit a shift in their emission or excitation wavelength in response to pH changes. thermofisher.com This allows the pH to be determined by calculating the ratio of fluorescence intensities at two different wavelengths, which corrects for variables like probe concentration, photobleaching, and instrument sensitivity. thermofisher.com
Seminaphtharhodafluors (SNARF) are a prominent class of ratiometric, long-wavelength fluorescent pH indicators. thermofisher.comwikipedia.orgthermofisher.com The emission spectrum of carboxy SNARF-1, for example, undergoes a distinct pH-dependent wavelength shift. thermofisher.com In acidic conditions, it has a primary emission peak around 585 nm, while in basic conditions, this peak shifts to approximately 640 nm. thermofisher.comwikipedia.org By exciting at a single wavelength (e.g., 514 nm) and monitoring the emission at these two wavelengths, a precise pH value can be calculated. thermofisher.com Fluorinated derivatives have been developed to offer different pKa values, making them suitable for various biological environments. thermofisher.com
The table below details the optical properties of key SNARF indicators.
| Compound | pKa | Optical Property Change with Increasing pH | Wavelength at pH 6.0 | Wavelength at pH 9.0 | Citation |
| Carboxy-SNARF | ~7.5 | Absorption Peak Shift | 550 nm | 575 nm | thermofisher.comwikipedia.org |
| Emission Peak Shift | 585 nm | 640 nm | thermofisher.comwikipedia.org | ||
| SNARF-4F | ~6.4 | pH Sensitivity Maximum | N/A | N/A | thermofisher.com |
| SNARF-5F | ~7.2 | pH Sensitivity Maximum | N/A | N/A | thermofisher.com |
Non Biological Applications of Fluorescent Pink Chemical Compounds
Environmental Sensing and Chemical Probes
The development of sensitive and selective chemical sensors is crucial for monitoring environmental quality and ensuring public safety. Fluorescent pink compounds serve as the foundation for a variety of chemosensors designed to detect minute quantities of inorganic and organic pollutants in diverse environmental matrices.
Detection of Inorganic Analytes
Fluorescent pink probes have demonstrated remarkable efficacy in detecting harmful inorganic species. The primary mechanism often involves a structural change in the probe molecule upon binding with the target analyte, leading to a "turn-on" fluorescence response that is both visible to the naked eye and quantifiable with spectroscopic methods.
Hydrogen Peroxide (H₂O₂): A family of fluorescent probes for hydrogen peroxide has been developed using rhodol scaffolds. These reporters operate on a chemospecific boronate-to-phenol switching mechanism. In the presence of H₂O₂, the boronate group is cleaved, yielding a highly fluorescent product. mdpi.com For instance, the probe designated as Peroxy Orange 1 (PO1) is a rhodol-based sensor sensitive enough to image H₂O₂ signals. mdpi.comtechblick.com The synthesis of one such rhodol derivative resulted in a light pink solid, indicating the characteristic color of this class of compounds. mdpi.com
Mercury Ions (Hg²⁺): Rhodamine B derivatives are widely employed for the detection of the highly toxic mercury(II) ion. mdpi.com These probes typically exist in a non-fluorescent, colorless spirolactam form. Upon the addition of Hg²⁺, the spirolactam ring opens, resulting in a significant color change to pink and a strong fluorescent emission. ossila.comwikipedia.orgaatbio.com This dual colorimetric and fluorometric response allows for "naked-eye" detection and sensitive quantification. ossila.com Probes have been designed to be highly selective for Hg²⁺ over other common metal ions and can function effectively in mixed aqueous solutions, such as acetonitrile/water or ethanol/water mixtures. mdpi.comossila.com The detection limits for these sensors can reach the nanomolar range. ossila.com
Aluminum Ions (Al³⁺): Rhodamine-based fluorescent sensors have been successfully designed for the selective detection of aluminum ions. A novel polysiloxane-based polymer fluorescent probe incorporating Rhodamine B (RB-1) acts as a "turn-on" sensor for Al³⁺ with high sensitivity and selectivity. researchgate.net Similarly, derivatives of Rhodamine 6G have been created that induce a remarkable fluorescence enhancement and an obvious color change in the presence of Al³⁺ in an aqueous medium. drpress.org The sensing mechanism is based on the Al³⁺-induced ring-opening of the rhodamine spirolactam structure. drpress.org These sensors are effective in aqueous solutions and their response can be independent of pH in certain medium conditions. researchgate.net
Table 1: Fluorescent Pink Probes for Inorganic Analytes
| Analyte | Probe Type | Sensing Mechanism | Typical Solvent | Detection Limit | Reference |
|---|---|---|---|---|---|
| H₂O₂ | Rhodol-boronate | Boronate deprotection | Aqueous Buffer | Micromolar (µM) range | mdpi.comtechblick.com |
| Hg²⁺ | Rhodamine B derivative | Spirolactam ring-opening | CH₃CN/H₂O | 0.33 µM | ossila.com |
| Hg²⁺ | Rhodamine B derivative | Spirolactam ring-opening | CH₃CH₂OH/H₂O | 3.0 x 10⁻⁸ M | aatbio.com |
| Al³⁺ | Polysiloxane-Rhodamine B | Spirolactam ring-opening | Not Specified | Not Specified | researchgate.net |
| Al³⁺ | Rhodamine 6G derivative | Spirolactam ring-opening | Aqueous | Not Specified | drpress.org |
| Al³⁺ | Rhodamine B monomer | Spirolactam ring-opening | Aqueous | 0.5 µM | researchgate.net |
Detection of Organic Pollutants
The application of fluorescent pink compounds extends to the detection of organic pollutants, including pesticides and plant growth regulators, which pose significant threats to ecosystems and human health.
α-naphthaleneacetic acid (NAA): Water-soluble fluorescent copper nanoparticles (CuNPs) have been synthesized that exhibit a strong fluorescent pink emission. These nanoparticles serve as a highly selective and sensitive probe for the detection of NAA, a plant growth regulator. mpg.de The fluorescence of the CuNPs is effectively quenched upon interaction with NAA, providing a clear signal for detection with a limit as low as 9.6 nM. mpg.de
Organophosphate/Organochlorine Pesticides: Rhodamine derivatives have been developed as chemosensors for the detection of organophosphate pesticides like glyphosate. oled.com One strategy employs a Cu²⁺-indicator displacement mechanism, where the pesticide displaces a rhodamine-based indicator from a copper complex, triggering a "turn-on" fluorescence and a distinct color change. oled.com For organochlorine pesticides, detection methods often rely on cyclodextrin-promoted fluorescence modulation. ossila.comaatbio.com This technique uses a high quantum yield fluorophore whose emission is altered when the pesticide is brought into close proximity by a cyclodextrin (B1172386) scaffold. ossila.comaatbio.com The specific color of the fluorescence depends on the chosen fluorophore.
Chemical Sensing in Aqueous and Mixed Solutions
A critical feature for environmental applications is the ability of a sensor to function in water or mixed aqueous solutions. Many fluorescent pink probes are designed specifically for this purpose.
Rhodamine-based probes for metal ions like Hg²⁺ and Al³⁺ are frequently used in mixtures of organic solvents and water, such as ethanol-water or acetonitrile-water. ossila.comresearchgate.netdrpress.org For instance, a rhodamine derivative for Hg²⁺ detection operates in an ethanol-water solution (8:2, v/v) at a physiological pH of 7.0. ossila.com Another sensor for Pb²⁺, based on a different fluorophore but also demonstrating pink fluorescence emission, is grafted onto a hydrogel to enhance its detection sensitivity in aqueous solutions. The development of water-soluble probes, such as a Rhodamine 6G derivative for Al³⁺, is a key objective to ensure their practical utility for environmental monitoring without the need for organic cosolvents. drpress.org The ability to detect analytes in real water samples, such as tap water and lake water, has been successfully demonstrated for various fluorescent probes.
Advanced Optical and Optoelectronic Devices
The vibrant and stable fluorescence of pink-emitting compounds makes them valuable components in the development of advanced optical and optoelectronic technologies, from sensing devices to next-generation displays.
Design Principles for Analyte-Sensing Optical Devices utilizing Fluorescent Pink Emitters
The design of effective analyte-sensing optical devices based on fluorescent pink emitters relies on several key principles. The core of such a sensor typically consists of a fluorophore (the signaling unit) and a receptor (the binding or recognition unit).
A predominant design strategy for "turn-on" fluorescent pink sensors involves the use of xanthene dyes, such as rhodamines. These molecules can be engineered to exist in a colorless and non-fluorescent spirolactam (or spirolactone) form. wikipedia.orgaatbio.com The receptor unit is designed to selectively bind a specific target analyte. This binding event triggers a conformational change in the molecule, specifically the opening of the spirolactam ring to its fluorescent, ring-opened amide form. wikipedia.org This transformation results in the appearance of a pink color and a strong fluorescence emission, providing a clear and sensitive signal. wikipedia.org This mechanism forms the basis for many sensors for metal ions like Hg²⁺ and Al³⁺. ossila.comresearchgate.net
Another principle is the modulation of photoinduced electron transfer (PET). In the absence of the analyte, a PET process can quench the fluorescence of the probe. Upon binding the analyte, the PET process is inhibited, leading to a significant enhancement of fluorescence.
Application in Novel Display Technologies (e.g., OLEDs)
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display technology, offering high contrast and vibrant colors. The color of the light emitted from an OLED is determined by the molecular structure of the organic material in the emissive layer. ossila.com
First-generation OLEDs utilize fluorescent organic dyes as the emitters. ossila.com While these are generally cost-effective and stable, their internal quantum efficiency is limited. ossila.com The emissive layer in these devices consists of a host material doped with an emitter (dopant) molecule. By carefully selecting and modifying the chemical structure of these organic dyes, the emission wavelength can be tuned across the visible spectrum. ossila.com
While specific "fluorescent pink" emitters are not as commonly cited as primary red, green, and blue emitters, the technology allows for such colors. For example, early red fluorescent emitters were created using dopants like DCM (4-(dicyanomethylene)-2-methyl-6-[4(dimethylaminostyryl)-4H-pyran]). ossila.com Rhodamine derivatives, well-known for their brilliant pink-to-red fluorescence and high quantum yields, exemplify the class of organic dyes suitable for such applications. mdpi.comaatbio.com Research has demonstrated the integration of OLEDs with rhodamine dyes for sensing applications, where a green-emitting OLED is used to excite Rhodamine 6G, highlighting the compatibility and relevance of these dyes within OLED-based systems. mdpi.commpg.de
Anti-Counterfeiting and Security Features (e.g., in banknotes)
Fluorescent pink chemical compounds are integral to modern security printing, offering a robust defense against counterfeiting, particularly in the production of banknotes. imaging.orgresearchgate.net These compounds are typically organic substances that are invisible under normal lighting but emit a distinct, vibrant pink glow when exposed to ultraviolet (UV) light. pmgnotes.comaxiomoptics.com This covert characteristic makes them an effective security feature, as their presence can be easily verified with a UV light source, a tool commonly available to cashiers and authorities. axiomoptics.comresearchgate.net
The application of fluorescent pink compounds in banknotes is multifaceted. They can be incorporated in several ways:
Fluorescent Inks: The most common method involves mixing a fluorescent pink pigment with a binder to create an ink. imaging.orgpmgnotes.com This ink is then used to print specific designs, serial numbers, or patterns onto the banknote that are only visible under UV light. pmgnotes.comaxiomoptics.com Some advanced inks, known as secondary fluorescing inks, only become visible under UV light after an attempt at alteration has been made, serving as a backup security measure. nanomatrixsecure.com
Fluorescent Fibers and Planchettes: Tiny fluorescent fibers or small, disc-shaped planchettes containing the pink compound are randomly dispersed within the paper pulp during the banknote manufacturing process. imaging.orgresearchgate.net These elements become embedded in the final paper and appear as scattered pink specks when illuminated by UV light. imaging.org
Security Threads: Some banknotes feature a security thread that is woven into the paper. This thread can be impregnated with a fluorescent pink compound, causing it to glow under UV light. In some cases, the color of the fluorescence is denomination-specific to further complicate counterfeiting efforts. pmgnotes.com
The choice of a specific fluorescent compound is critical. It must be durable, difficult for counterfeiters to obtain or replicate, and possess specific spectral properties. axiomoptics.com For instance, Rhodamine B, a xanthene class dye, and its derivatives are known for their brilliant pink fluorescence and have been explored for use in security applications. researchgate.netgoogle.com The complexity of these security features is a significant deterrent to counterfeiters, as replicating the exact color, brightness, and distribution of the fluorescent elements is a formidable challenge. weforum.org The use of digital imaging hardware and software by counterfeiters has been countered by systems that prevent the capture or reproduction of protected banknote images. europa.eu
| Security Feature | Description | Method of Incorporation |
| Fluorescent Ink | Prints designs or text visible only under UV light. | Mixed with a binder and printed on the substrate. imaging.orgpmgnotes.com |
| Fluorescent Fibers | Small, colored fibers embedded within the paper. | Mixed with paper pulp during manufacturing. imaging.org |
| Planchettes | Tiny, disc-shaped elements mixed into the paper furnish. | Added to paper pulp during manufacturing. imaging.org |
| Security Thread | A thin strip woven into the banknote paper. | Impregnated with fluorescent compounds. pmgnotes.com |
Materials Science and Engineering
Characterization of Fluorescent Pigments and Dyes in Cultural Heritage Preservation
The vibrant and often fleeting nature of fluorescent pink pigments in artworks presents unique challenges for cultural heritage preservation. researchgate.net These pigments, which gained popularity with artists in the post-World War II era, are complex formulations. researchgate.netcicrp.info They typically consist of one or more fluorescent organic dyes, such as those from the rhodamine family, dissolved in a transparent polymer resin, often a copolymer of toluene (B28343) sulfonamide, melamine, and formaldehyde. researchgate.netresearchgate.nettandfonline.com
Characterizing these pigments is a crucial first step for their conservation and restoration, especially given their known poor lightfastness. researchgate.net Conservation scientists employ a range of non-invasive analytical techniques to identify the chemical composition of these pigments without damaging the artwork. These methods include:
Raman Spectroscopy: This technique provides detailed information about the molecular structure of the pigments and the polymer matrix they are embedded in. It is highly effective for identifying specific organic dyes. researchgate.netcicrp.info
X-ray Fluorescence (XRF) Spectroscopy: XRF is used to determine the elemental composition of the pigments. While it is more commonly used for inorganic pigments, it can provide complementary information. binghamton.edutuiasi.ro
Fluorimetric Analysis: This method measures the fluorescence emission spectra of the pigments, which can help in identifying the constituent dyes and understanding their degradation processes. tandfonline.com
Multimodal Imaging: This approach captures images of the artwork under different lighting conditions (including UV) to map the location of fluorescent pigments and document changes over time. researchgate.net
Research has shown that the degradation of these fluorescent paints depends on the specific color tone and the composition of the dyes and additives. researchgate.nettandfonline.com Understanding the material composition allows conservators to develop appropriate strategies for display, storage, and treatment to minimize light-induced fading and preserve the original appearance of these significant modern artworks. tandfonline.commorressier.com
| Analytical Technique | Information Obtained | Application in Cultural Heritage |
| Raman Spectroscopy | Molecular structure of dyes and polymer binders. researchgate.net | Identification of specific organic fluorescent pigments. cicrp.info |
| X-ray Fluorescence (XRF) | Elemental composition of materials. binghamton.edu | Preliminary analysis of inorganic components in paint layers. tuiasi.romdpi.com |
| Fluorimetric Analysis | Fluorescence emission spectra. tandfonline.com | Identification of constituent dyes and study of fading. tandfonline.com |
| Multimodal Imaging | Spectral differences in absorption and reflectance. researchgate.net | Mapping pigment location and documenting changes before and after aging. researchgate.net |
Development of Fluorescent Tracers and Labels for Material Analysis
Fluorescent pink compounds are developed and utilized as tracers and labels in materials science to visualize and analyze a variety of phenomena at a microscopic level. youtube.com These specialized molecules, or fluorophores, absorb light at a specific wavelength and re-emit it at a longer, visible wavelength, providing a powerful tool for probing dynamic processes. youtube.comnaturalpigments.com
The synthesis of these fluorescent tracers involves creating molecules with extensive delocalized pi-electron systems, which are responsible for their fluorescent properties. youtube.comnih.gov Classical organic fluorophores like rhodamine dyes are synthesized through established chemical reactions to yield highly conjugated systems. youtube.com Their properties can be fine-tuned by incorporating different chemical groups to alter their spectral characteristics. youtube.com
In materials chemistry, these fluorescent tracers are invaluable for:
Characterizing Nanostructured Materials: They can be incorporated into materials to study their internal structure and properties. youtube.com
Elucidating Transport Phenomena: Fluorescent tracers are used to track the movement of substances within porous matrices or polymer systems. youtube.com
Visualizing Material Stress and Degradation: By embedding fluorescent labels into composite materials, scientists can visualize stress distributions, crack propagation, and other mechanochemical processes, offering critical insights into material performance and failure mechanisms. youtube.com
Fluorescent labeling is the process of attaching these fluorescent dyes to other molecules or materials of interest. wikipedia.org This can be achieved through chemical reactions that form stable covalent bonds. The development of advanced fluorescent tracers, including those that are "always-on" or "activatable" (smart probes that fluoresce only upon a specific interaction), continues to expand the capabilities of material analysis, enabling more precise and real-time monitoring. nih.gov
| Application Area | Function of Fluorescent Tracer/Label | Example Compound Class |
| Material Characterization | Visualize internal structures and transport phenomena. youtube.com | Rhodamine Dyes youtube.commdpi.com |
| Stress/Degradation Analysis | Indicate stress distribution and crack propagation. youtube.com | Mechanosensitive Fluorophores |
| Biomolecule Detection | Tag specific proteins, nucleic acids, or cells for analysis. researchgate.net | Fluorescein (B123965), Rhodamine B mdpi.com |
Q & A
Q. How should researchers address potential environmental risks of Fluorescent Pink in open-access publications?
- Methodology : Include ecotoxicity assessments (e.g., Daphnia magna assays) and degradation pathways in supplementary data. Adhere to FAIR principles for data sharing, ensuring raw datasets are archived in repositories like Zenodo .
Key Guidelines for Researchers
- Experimental Design : Prioritize reproducibility by documenting reagent sources, instrument settings, and raw data workflows .
- Data Synthesis : Use meta-analysis tools (e.g., RevMan) to reconcile contradictory findings and identify knowledge gaps .
- Ethical Compliance : Obtain ethics approvals for biological studies and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
